p38α MAP Kinase Inhibitory Activity Compared to Optimized 2-Aminobenzimidazole Leads
In biochemical enzyme inhibition assays, 6-chloro-1-methylbenzimidazol-2-amine demonstrates a p38α kinase IC50 of >20,000 nM (>20 μM) [1]. This activity level positions the compound as a moderate-affinity probe or a baseline scaffold for further optimization, rather than an optimized lead. For context, optimized 2-aminobenzimidazole derivatives within the same p38α inhibitor program achieve low-nanomolar IC50 values (e.g., 14 nM in NanoBRET cellular assays and Kd = 6.3 nM for optimized leads) [2]. The >3,000-fold difference in potency between the unoptimized 6-chloro-1-methylbenzimidazol-2-amine scaffold and fully elaborated leads illustrates the critical role of additional substitution patterns beyond the core chloro-methyl motif. This compound thus serves as a validated starting point for medicinal chemistry campaigns targeting p38α, rather than as a high-potency tool compound.
| Evidence Dimension | p38α MAP kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (>20 μM) |
| Comparator Or Baseline | Optimized 2-aminobenzimidazole lead compound (e.g., CHEMBL4756586): IC50 = 14 nM (cellular NanoBRET); Kd = 6.3 nM (KinomeScan) |
| Quantified Difference | >1,400-fold difference in IC50 (20,000 nM vs 14 nM) |
| Conditions | Inhibition of p38alpha kinase using KRELVEPLTPSGEAPNQALLR as substrate; 20-minute incubation; lactate dehydrogenase-coupled spectrophotometric assay |
Why This Matters
This establishes the compound's appropriate use case as a core scaffold for SAR exploration rather than a potent tool compound, informing procurement decisions based on intended experimental application.
- [1] BindingDB. BDBM50382366 (CHEMBL2024527). IC50 > 2.00E+4 nM for p38alpha kinase inhibition. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382366 View Source
- [2] BindingDB. BDBM50556597 (CHEMBL4756586). Optimized 2-aminobenzimidazole p38α inhibitor: IC50 = 14 nM (NanoBRET), Kd = 6.3 nM (KinomeScan). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556597 View Source
